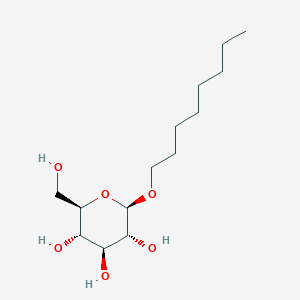

Octyl-beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of n-Octyl-β-D-Glucopyranoside

[1]

Executive Summary

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely utilized in membrane protein biochemistry due to its high Critical Micelle Concentration (CMC: ~20-25 mM) and mild, non-denaturing properties.[1][2][3] Unlike harsh ionic detergents (e.g., SDS), OG preserves the native lipid-protein interactions essential for structural biology and functional assays.

This guide provides a rigorous, high-purity laboratory protocol for the synthesis of OG. While enzymatic routes exist, they often suffer from low yields and difficult purification of the β-anomer. Therefore, this guide details the Modified Koenigs-Knorr synthetic route, which offers superior stereochemical control (β-selectivity) and scalability for research applications.

Strategic Analysis: Synthetic Route Selection

For the production of high-grade OG, we prioritize stereochemical purity (removal of the α-anomer) and chemical purity (removal of n-octanol).

| Feature | Enzymatic Synthesis (β-Glucosidase) | Chemical Synthesis (Koenigs-Knorr) |

| Mechanism | Reverse Hydrolysis / Transglycosylation | Nucleophilic Substitution (SN2) with Neighboring Group Participation |

| Stereoselectivity | Enzyme-dependent (High β) | Excellent (Anchimeric assistance guarantees β-anomer) |

| Yield | Low to Moderate (Equilibrium limited) | High (Irreversible) |

| Purification | Difficult (Enzyme removal, water removal) | Streamlined (Crystallization/Chromatography) |

| Scalability | Limited by enzyme stability/cost | High (Standard organic reagents) |

Decision: The Koenigs-Knorr method using peracetylated glucosyl bromide is the chosen protocol. The C-2 acetyl group acts as a participating group, forming an acyloxonium ion intermediate that blocks the α-face, forcing the octanol nucleophile to attack from the β-face.

Detailed Experimental Protocol

Phase 1: Precursor Activation

Objective: Synthesize 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose).[1] Note: This compound is commercially available, but in-house synthesis ensures freshness, which is critical for yield.[1]

-

Reagents: D-Glucose, Acetic Anhydride, Perchloric Acid (Catalyst), HBr in Acetic Acid (33%).

-

Procedure:

-

Suspend D-glucose in acetic anhydride.

-

Add catalytic HClO4 dropwise (Caution: Exothermic). The solution will clear as penta-O-acetyl-D-glucose forms.[1]

-

Treat the pentaacetate with HBr/AcOH at 0°C for 2-4 hours.

-

Workup: Dilute with dichloromethane (DCM), wash with ice-cold NaHCO3 (aq) and brine. Dry over MgSO4.

-

Crystallization: Recrystallize from diethyl ether/hexane to obtain white needles.

-

Phase 2: Glycosylation (Koenigs-Knorr Reaction)

Objective: Coupling of acetobromoglucose with n-octanol to form Octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.[1]

-

Reagents:

-

Donor: Acetobromoglucose (1.0 eq)

-

Acceptor: n-Octanol (1.2 - 1.5 eq)[1]

-

Promoter: Silver Carbonate (Ag2CO3) or Zinc Oxide (ZnO) (0.6 - 1.0 eq). Ag2CO3 is preferred for higher stereoselectivity.

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Drying Agent: Molecular Sieves (4Å), activated.

-

-

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add activated molecular sieves.

-

Dissolution: Dissolve acetobromoglucose and n-octanol in anhydrous DCM.

-

Activation: Add Ag2CO3 in one portion. Wrap the flask in foil (light sensitive).

-

Reaction: Stir vigorously at room temperature for 12–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 2:1). The starting bromide (Rf ~0.6) should disappear, and a new spot (Product, Rf ~0.4) should appear.[4][5]

-

Filtration: Filter the reaction mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

-

Evaporation: Concentrate the filtrate under reduced pressure.

-

Phase 3: Purification of Intermediate

-

Flash Chromatography: Purify the crude acetylated intermediate on Silica Gel 60.

-

Eluent: Gradient of Hexane -> Hexane:Ethyl Acetate (3:1).

-

Purpose: Removes unreacted n-octanol (critical step) and hydrolysis byproducts.

-

Phase 4: Deprotection (Zemplén Transesterification)

Objective: Removal of acetyl groups to yield the final Octyl-β-D-glucopyranoside.

-

Reagents: Sodium Methoxide (NaOMe) in Methanol (0.5 M solution).

-

Protocol:

-

Dissolve the purified acetylated intermediate in anhydrous Methanol (MeOH).

-

Add catalytic NaOMe (pH should reach ~9-10).

-

Stir at room temperature for 2–4 hours.

-

Monitoring: TLC (DCM:MeOH 9:1) will show the conversion of the non-polar intermediate to the polar product (Rf ~0.2).

-

Neutralization: Add Amberlite IR-120 (H+ form) resin until pH is neutral (pH 7). Do not use aqueous acid to avoid hydrolysis of the glycosidic bond.

-

Isolation: Filter off the resin and evaporate the methanol.

-

Final Purification & Crystallization

The crude OG obtained after deprotection often contains trace methanol or yellowish impurities.

-

Solvent System: Acetone (primary) or Ethanol/Ethyl Acetate.

-

Procedure:

-

Dissolve the crude white solid in a minimum amount of hot Ethanol or Methanol.

-

Add warm Acetone or Ethyl Acetate until slight turbidity is observed.

-

Allow to cool slowly to room temperature, then place at 4°C overnight.

-

Result: White, needle-like crystals of high-purity OG.[1]

-

-

Drying: Dry under high vacuum over P2O5 to remove trace solvents.

Quality Control & Characterization

Trustworthiness in this protocol is established by verifying the Anomeric Purity (Alpha vs Beta).

| Parameter | Specification | Method/Notes |

| Appearance | White Crystalline Powder | Visual Inspection |

| Melting Point | 103 – 107 °C | Capillary method |

| CMC | 20 – 25 mM | Surface Tension or Dye Encapsulation |

| Purity | > 99% | HPLC (ELSD detection) |

| Alpha-Anomer | < 0.1% | 1H-NMR (Critical Check) |

NMR Interpretation (Self-Validation)

The 1H-NMR spectrum in D2O is the gold standard for validating the β-configuration.

-

H-1 (Anomeric Proton): Look for a doublet at δ 4.2 – 4.4 ppm .

-

Coupling Constant (J1,2): Must be 7.0 – 8.0 Hz .

-

Interpretation: A large coupling constant indicates a trans-diaxial relationship between H-1 and H-2, confirming the Beta (β) anomer.

-

Contrast: The Alpha (α) anomer would appear downfield (~5.1 ppm) with a small coupling constant (J ~3.5 Hz).

-

Visual Workflows

Synthesis Pathway Logic

Caption: Step-wise chemical synthesis ensuring beta-anomeric selectivity via neighboring group participation.

Purification & QC Workflow

Caption: Purification logic flow designed to systematically remove metal promoters, organic solvents, and anomeric impurities.

References

-

Koenigs-Knorr Reaction Mechanism & History

-

Physical Properties & CMC Data

-

Purification and Micellar Characterization

-

NMR Characterization of Glucose Anomers

-

Enzymatic Synthesis Alternatives

-

Vulfson, E. N., et al. (1990). Alkyl-β-glucoside synthesis in a water-organic two-phase system. Enzyme and Microbial Technology. Link

-

Sources

- 1. Octyl β Glucoside Detergent | AAT Bioquest [aatbio.com]

- 2. agscientific.com [agscientific.com]

- 3. n -Octyl-b-D-glucopyranoside [sigmaaldrich.com]

- 4. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 5. "New Methods for Stereoselective Glycosylation in Application to Signi" by Melanie L. Shadrick [irl.umsl.edu]

- 6. mdpi.com [mdpi.com]

- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Safe Handling of n-Octyl-β-D-glucopyranoside in a Laboratory Setting

This guide provides a comprehensive overview of the safety and handling precautions for n-Octyl-β-D-glucopyranoside (OG), a non-ionic detergent critical to membrane biochemistry and drug development. While often classified as non-hazardous under GHS and OSHA standards, a deep understanding of its properties and potential risks is essential for maintaining a safe and effective research environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Compound Identification and Physicochemical Properties

n-Octyl-β-D-glucopyranoside is a white, crystalline powder. Its utility in solubilizing membrane proteins stems from its amphipathic nature, possessing a hydrophilic glucopyranoside head and a hydrophobic octyl tail.

| Property | Value | Source |

| Synonyms | OG; n-Octylglucoside; 1-O-octyl-beta-D-glucopyranoside | [1] |

| CAS Number | 29836-26-8 | [1][2][3] |

| Molecular Formula | C₁₄H₂₈O₆ | [1][4] |

| Molecular Weight | 292.4 g/mol | [4] |

| Appearance | White Powder | |

| Recommended Storage | Long-Term: -20°C; Short-Term: 0-5°C | [4] |

A Causality-Driven Approach to Hazard Assessment

Several Safety Data Sheets (SDS) classify OG as not hazardous according to Regulation (EC) No. 1272/2008 and US OSHA standards.[2][3][5] However, a lack of formal classification does not equate to an absence of risk. The core principle of laboratory safety—treating all chemicals with informed caution—is paramount. The causality behind stringent handling protocols for OG is rooted in three key areas:

-

Incomplete Toxicological Data: Many authoritative sources explicitly state that the chemical, physical, and toxicological properties of OG have not been thoroughly investigated.[1][4][6] This lack of comprehensive data necessitates a conservative approach to minimize exposure until more is known.

-

Physical Hazards of Fine Powders: As a fine, lightweight powder, OG is prone to becoming airborne. This presents an inhalation risk. Furthermore, most organic solids are susceptible to creating a dust explosion hazard under specific conditions of concentration and ignition. Engineering controls are therefore critical to mitigate the formation and dispersal of dust.

-

Thermal Decomposition Hazards: While not flammable at ambient temperatures, OG is combustible and can decompose when exposed to high heat or fire, emitting toxic fumes such as carbon monoxide (CO) and carbon dioxide (CO₂).[3][4][5]

The following diagram illustrates the foundational risk assessment workflow that should precede any handling of the compound.

Caption: General Risk Assessment Workflow for Handling OG.

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective is to minimize all potential routes of exposure—inhalation, dermal, and ocular. A multi-layered defense combining engineering controls and appropriate PPE is required.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid OG that may generate dust, such as weighing or aliquoting, must be performed in a certified chemical fume hood.[4]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne particles.[4]

-

Safety Stations: Laboratories must be equipped with accessible safety showers and eye wash stations.[4]

Personal Protective Equipment (PPE): The selection of PPE is contingent on the specific task and the potential for exposure.

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

| Handling Solid OG | Safety goggles and face shield.[4] | Chemical-resistant gloves (e.g., nitrile), inspected before use.[1] | Full-coverage lab coat or chemical-resistant suit.[4] | Recommended. NIOSH-approved N95 or P1 particulate respirator if dust is generated.[1] |

| Handling Dilute Solutions | Safety glasses with side shields.[1][5] | Chemical-resistant gloves. | Lab coat. | Not typically required if handled in a well-ventilated area. |

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for ensuring consistent and safe outcomes.

SOP 4.1: Storage and Transport

-

Storage Conditions: Upon receipt, store the container tightly sealed in a dry, cool, and well-ventilated area.[1][2][4] For long-term stability, storage at -20°C is recommended.[4] The compound is hygroscopic and should be protected from moisture.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[1][3]

-

Transport: When moving the compound within the laboratory, ensure the container is sealed and transported in a secondary container to prevent spills.

SOP 4.2: Weighing and Solution Preparation

This protocol is designed to prevent dust generation and minimize exposure.

Caption: SOP for Safely Weighing and Dissolving Solid OG.

Methodology:

-

Preparation: Decontaminate the work surface inside the chemical fume hood.

-

PPE: Don all required PPE as specified for handling solids.

-

Weighing: Place a clean weigh boat or paper on an analytical balance inside the hood and tare it. Carefully transfer the desired amount of OG powder to the boat, minimizing any disturbance that could create dust.

-

Transfer: Gently transfer the weighed powder into a beaker containing a magnetic stir bar.

-

Solubilization: Slowly add the desired solvent down the interior side of the beaker to avoid splashing. Cover the beaker (e.g., with parafilm) and place it on a stir plate to dissolve.

-

Storage: Once fully dissolved, transfer the solution to a clearly labeled and properly sealed storage vessel.

-

Decontamination: Dispose of the weigh boat and any contaminated materials in the appropriate solid waste stream. Wipe down the work surface and any equipment used. Wash hands thoroughly.[2]

Emergency Protocols

Rapid and correct response during an emergency is critical.

SOP 5.1: Spill Response

In the event of a spill, the following procedure should be initiated immediately.

Caption: Emergency Response Flowchart for an OG Spill.

Methodology:

-

Evacuate and Alert: Evacuate personnel from the immediate area to prevent further exposure.[4]

-

Control and Ventilate: Ensure the area is well-ventilated.

-

Protect: Without taking undue risks, don appropriate PPE, including respiratory protection.

-

Containment: To prevent dust from becoming airborne, gently cover the spilled powder with a suitable absorbent material.[4] Some protocols suggest gently wetting the powder.

-

Clean-up: Using non-sparking tools, carefully sweep the material into a designated, sealed container for hazardous waste disposal.[4]

-

Decontamination: Clean the spill area thoroughly. Some SDSs recommend a 10% caustic solution, but this should be verified with your institution's safety office.[4] Ensure the area is ventilated until clean-up is complete.

SOP 5.2: First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide respiratory support and seek immediate medical attention.[1][4]

-

Skin Contact: Immediately wash the affected skin with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical advice if irritation occurs.[4]

-

Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

SOP 5.3: Fire Response

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][4]

-

Protective Gear: Due to the risk of hazardous decomposition products, firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4][5]

Conclusion

n-Octyl-β-D-glucopyranoside is an invaluable tool in modern life sciences research. While it is not formally classified as a hazardous substance, its physical form as a fine powder and the incomplete nature of its toxicological profile demand rigorous adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following validated standard operating procedures, researchers can handle this compound effectively and safely.

References

-

AG Scientific. (2022). n-Octyl-Beta-D-Glucopyranoside Safety Data Sheet. Link

-

Tokyo Chemical Industry Co., Ltd. (2025). n-Octyl β-D-Glucopyranoside [for Biochemical Research] SAFETY DATA SHEET. Link

-

Biosynth. (2022). Octyl b-D-glucopyranoside Safety Data Sheet. Link

-

Research Products International. (2014). n-Octylglucoside (n-Octyl-β-D-Glucopyranoside) Product Safety Data Sheet. Link

-

Carl ROTH GmbH + Co. KG. (2024). n-Octyl-β-D-glucopyranoside (OGP) Safety Data Sheet. Link

-

Central Drug House (P) Ltd. (n.d.). n-OCTYL- β-D-GLUCOPYRANOSIDE MATERIAL SAFETY DATA SHEET. Link

-

G-Biosciences. (n.d.). Octyl Beta Glucoside (N-Octyl-beta-D-glucopyranoside) Safety Data Sheet. Link

-

Fisher Scientific. (2008). n-Octyl-beta-D-glucopyranoside SAFETY DATA SHEET. Link

Sources

Methodological & Application

Application Note: High-Efficiency Native Protein Extraction using n-Octyl-β-D-glucopyranoside (OG)

Executive Summary

n-Octyl-β-D-glucopyranoside (OG) is a non-ionic detergent widely utilized in biochemistry for the solubilization of integral membrane proteins (IMPs) and the preservation of native protein structure.[1] Unlike aggressive ionic detergents (e.g., SDS) that denature proteins, or non-ionic detergents with low Critical Micelle Concentrations (e.g., Triton X-100) that are difficult to remove, OG offers a unique "Goldilocks" profile.

Its primary advantage lies in its high Critical Micelle Concentration (CMC) of ~20–25 mM (0.6–0.7%) . This physical property ensures that OG monomers rapidly exchange with micelles, allowing for efficient removal via dialysis or ultrafiltration—a critical requirement for downstream applications like crystallography, NMR, or functional assays.

This guide provides a scientifically grounded protocol for determining the optimal OG concentration for cell lysis, ensuring maximum protein yield without compromising structural integrity.

Scientific Foundation: Mechanism & Properties[3]

Physical Properties of OG

Understanding the physical constraints of OG is prerequisite to protocol design. The high CMC implies that a significantly higher molar concentration is required compared to other detergents to achieve the micellar state necessary for membrane disruption.

| Property | Value | Significance |

| Molecular Weight | 292.37 g/mol | Small molecule, easily dialyzable. |

| CMC (H₂O) | ~18–25 mM (0.53–0.73% w/v) | High CMC facilitates rapid removal but requires higher working concentrations. |

| Aggregation Number | ~27–100 (varies by method) | Forms relatively small, uniform micelles (~25 kDa), ideal for structural biology. |

| Absorbance (280 nm) | Negligible | Does not interfere with UV protein quantification (unlike Triton X-100). |

| Nature | Non-ionic | Preserves protein-protein interactions and native conformation. |

Mechanism of Solubilization

Lysis with OG is not a binary event but a phase transition dependent on the Detergent-to-Lipid (D/L) ratio .

-

Insertion (Sub-CMC): At <20 mM, OG monomers partition into the lipid bilayer, increasing membrane fluidity but failing to disrupt it.

-

Saturation: As concentration approaches the CMC, the membrane becomes saturated with detergent.

-

Solubilization (Supra-CMC): Above ~25 mM, the bilayer disintegrates into mixed micelles (lipid-protein-detergent complexes).

Strategic Optimization: Determining the Working Concentration

Do not use a fixed percentage (e.g., "1%") blindly. The optimal concentration depends on the lipid density of your specific cell type. A working concentration of 30–60 mM (approx. 1.0% – 1.75%) is the standard starting point for mammalian cells, ensuring the system is well above the CMC.

The Optimization Matrix

To determine the precise concentration for a new target, perform a small-scale screen:

| Parameter | Range to Screen | Rationale |

| OG Concentration | 20 mM, 40 mM, 60 mM, 80 mM | Covers the transition from CMC to detergent excess. |

| Temperature | 4°C vs. Room Temp (RT) | OG is more soluble at RT; however, 4°C preserves protein stability. |

| Lysis Time | 15 min vs. 45 min | Extended exposure can delipidate proteins, causing inactivation. |

Protocol: Native Protein Extraction from Mammalian Cells

Target Audience: Researchers isolating membrane proteins or cytosolic complexes requiring native conformation.

Starting Material:

Reagents Preparation[4][5][6]

-

Lysis Base Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

-

10% (w/v) OG Stock Solution: Dissolve 1 g of n-Octyl-β-D-glucopyranoside in 10 mL ultrapure water. Note: Solution may require slight warming (37°C) to dissolve completely.

-

Protease Inhibitor Cocktail: Add immediately prior to use.

Step-by-Step Workflow

Step 1: Cell Harvesting

-

Aspirate media and wash adherent cells twice with ice-cold PBS.

-

Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Decant supernatant. Weigh the wet cell pellet to estimate volume (assume 1 g ≈ 1 mL).

Step 2: Lysis Buffer Assembly

Prepare the Working Lysis Buffer fresh. For a standard extraction, target 40 mM OG (approx. 1.2%) .

-

Calculation: To make 1 mL of buffer, mix 880 µL Base Buffer + 120 µL 10% OG Stock.

-

Add Protease Inhibitors (1x final concentration).

Step 3: Solubilization

-

Resuspend the cell pellet in 3 volumes of Working Lysis Buffer (e.g., if pellet is 100 µL, add 300 µL buffer).

-

Expert Note: Keeping the volume low maximizes protein concentration, which aids in stability.

-

-

Incubate on a rotator or orbital shaker for 20–30 minutes at 4°C .

-

Critical: Do not vortex vigorously, as this can shear DNA and create a slimy lysate. If viscosity is high, add Benzonase (25 U/mL).

-

Step 4: Clarification

-

Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C.

-

Why? This high speed is necessary to pellet insoluble lipid rafts, nuclei, and un-solubilized membrane fragments.

-

-

Carefully transfer the supernatant to a fresh, pre-chilled tube.

Step 5: Validation (The "Solubility Test")

Before proceeding to purification, validate solubilization efficiency:

-

Take 20 µL of the Supernatant (Soluble Fraction).

-

Resuspend the Pellet (Insoluble Fraction) in an equal volume of SDS-PAGE loading buffer.

-

Run both fractions on a Western Blot targeting your protein of interest.

-

Success: >80% of target protein is in the Supernatant.

-

Failure: Target protein remains in the Pellet. -> Increase OG to 60-80 mM.

-

Troubleshooting & Critical Parameters

| Observation | Probable Cause | Corrective Action |

| Low Protein Yield | OG concentration < CMC. | Increase OG concentration to 50–60 mM. Ensure the D/L ratio is sufficient. |

| Viscous Lysate | Genomic DNA release. | Add Benzonase/DNase I during incubation. Do not vortex. |

| Precipitation on Ice | OG solubility limit reached. | OG is highly soluble, but if mixed with high salt (>1M), it may cloud. Keep NaCl < 500 mM. |

| Protein Inactive | Delipidation. | The detergent stripped essential lipids. Add exogenous lipids (e.g., CHS) or reduce detergent concentration. |

| High Background in UV | Contaminated Reagent. | Pure OG has 0 absorbance at 280nm. If high, your stock is impure. Purchase "Anagrade" or "Crystallography Grade." |

References

- Chattopadhyay, A., & London, E. (1987).Parallax method for direct measurement of membrane penetration depth utilizing fluorescence quenching by spin-labeled phospholipids. Biochemistry, 26(1), 39-45. (Foundational text on micelle/membrane interaction).

- Seddon, A. M., Curnow, P., & Booth, P. J. (2004).Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1666(1-2), 105-117.

Sources

Application of octyl-beta-D-glucopyranoside in protein crystallization.

Application Note: Octyl-beta-D-Glucopyranoside (OG) in Protein Crystallization

Abstract & Introduction

The crystallization of integral membrane proteins remains a formidable challenge in structural biology due to the requirement of maintaining protein solubility and stability within an amphiphilic environment. Octyl-beta-D-glucopyranoside (OG) , a non-ionic alkyl glucoside detergent, has established itself as a critical tool in this domain.[1][2] Unlike detergents with long alkyl chains (e.g., DDM) that form large micelles which can obstruct crystal lattice formation, OG forms small, compact micelles (~25 kDa).[3] This physicochemical property minimizes the volume of the detergent belt, thereby increasing the probability of protein-protein contacts necessary for high-resolution X-ray diffraction.

This guide details the application of OG, focusing on solubilization, detergent exchange, and crystallization optimization, designed for researchers aiming to transition from "soluble aggregate" to "diffracting crystal."

Physicochemical Profile: The "Why" of OG

Understanding the behavior of OG in solution is prerequisite to experimental design. Its high Critical Micelle Concentration (CMC) is its defining feature, acting as a double-edged sword: it allows for easy removal via dialysis but requires careful concentration management to prevent protein precipitation.

| Property | Value / Characteristic | Impact on Crystallography |

| Formula | Non-ionic headgroup prevents charge interference. | |

| Molecular Weight | 292.37 Da | Small monomer size. |

| CMC ( | ~18–25 mM (0.53% w/v) | High CMC allows rapid exchange/dialysis. |

| Micelle MW | ~8 kDa (pure); ~25 kDa (complex) | Small Micelle reduces steric hindrance in crystal packing. |

| Aggregation Number | 27–100 | Forms compact, uniform micelles.[1] |

| Dialyzable? | Yes (Very High) | Can be removed to induce supersaturation. |

Critical Insight: The small micelle size of OG is often cited as the primary reason for improved diffraction resolution compared to maltosides, as seen in the classic crystallization of Porin (Garavito & Rosenbusch, 1980).

Mechanism of Action & Phase Behavior

In crystallization, the detergent must cover the hydrophobic transmembrane domain without shielding the hydrophilic loops that form crystal contacts.

The "Small Micelle" Advantage

-

Solubilization: At concentrations >CMC, OG monomers insert into the lipid bilayer, disrupting it and forming mixed lipid-detergent-protein micelles.

-

Lattice Formation: Because the OG micelle belt is "thin" (short C8 chain), the hydrophilic surfaces of the protein are more exposed compared to C12 detergents. This reduces the "spacing" between protein molecules, allowing tighter packing and higher-resolution diffraction.

Diagram: Solubilization & Crystallization Pathway

Caption: Transition from native membrane to crystal lattice using OG. The small micelle size (blue) facilitates the tight packing required for crystallization (green).

Detailed Protocols

Protocol A: Detergent Exchange into OG

Purpose: Proteins are often extracted in harsher or cheaper detergents (e.g., DDM, Triton X-100). Exchanging into OG is a critical pre-crystallization step.[4]

Reagents:

-

Exchange Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 35 mM OG (approx 2x CMC).

Step-by-Step:

-

Immobilization: Bind the protein to an affinity resin (e.g., Ni-NTA or FLAG) in the initial detergent.

-

Wash 1 (Hybrid): Wash the column with 5 column volumes (CV) of buffer containing the initial detergent to remove contaminants.

-

Wash 2 (Gradient Exchange): Wash with 10 CV of buffer containing 35 mM OG .

-

Note: It is crucial to keep the OG concentration >CMC (18-20 mM) to prevent aggregation on the column.

-

-

Elution: Elute the protein using the Exchange Buffer + Elutant (e.g., Imidazole).

-

Validation: Assess homogeneity via Size Exclusion Chromatography (SEC). The peak should shift corresponding to the change in micelle size (OG micelles are smaller than DDM).

Protocol B: Vapor Diffusion Crystallization (Hanging Drop)

Purpose: To induce crystal nucleation.[4]

Parameters:

-

Protein Conc: 5–15 mg/mL.

-

Detergent Conc: Maintain ~25–30 mM OG in the protein stock (slightly above CMC).

-

Precipitant: PEG 400, PEG 2000, or Ammonium Sulfate.

Step-by-Step:

-

Preparation: Centrifuge protein stock (100,000 x g, 10 min) to remove amorphous aggregates.

-

Reservoir Setup: Place 500 µL of precipitant solution in the well.

-

Drop Setup: Mix 1 µL Protein Solution + 1 µL Reservoir Solution on the cover slip.

-

Critical Control: Upon mixing, the OG concentration drops.[4] If the reservoir contains no detergent, the drop concentration may dip near CMC.

-

Optimization: If phase separation occurs (oily drops), add OG to the reservoir at CMC (18 mM) to equilibrate the vapor pressure of the detergent, although OG is non-volatile.

-

-

Observation: Monitor for phase separation vs. crystalline precipitate. OG often shows a "detergent ring" phase separation; crystals often grow at the interface of these phases.

Troubleshooting & Optimization Logic

The high CMC of OG presents unique challenges. If the concentration drops below ~18 mM, the protein will precipitate.

Diagram: The "CMC Trap" Decision Tree

Caption: Decision logic for OG concentration. Falling below CMC leads to immediate precipitation, while controlled phase separation can promote crystallization.

Common Issues Table:

| Observation | Diagnosis | Solution |

| Heavy Precipitation immediately | [OG] < CMC. | Increase OG in protein stock to 35-40 mM. |

| Oily Drops (Phase Separation) | Detergent is separating from water (Cloud Point). | This is often good! Check the interface for crystals. If excessive, reduce salt concentration or switch to PEG 400. |

| Small, disordered crystals | Nucleation too fast. | Add 1-2% Octyl-thioglucoside (OTG) or reduce protein concentration. |

| Empty Drops | Protein too soluble. | Dialyze against buffer with slightly lower OG (exact CMC) to reduce solubility, or increase precipitant. |

References

-

Garavito, R. M., & Rosenbusch, J. P. (1980).[7] Three-dimensional crystals of an integral membrane protein: an initial x-ray analysis. Journal of Cell Biology. Link

-

Anatrace Products. (n.d.). n-Octyl-β-D-Glucopyranoside Technical Datasheet. Anatrace. Link

- Newstead, S., et al. (2008). Rationalizing the crystallization of membrane proteins. Protein Science. (General reference for small micelle advantage).

-

Hampton Research. (n.d.). Detergents for Membrane Protein Crystallization.[2][3][4][5][7][8][9] Hampton Research User Guide. Link

-

Serva Electrophoresis. (n.d.). Octyl-ß-D-Glucopyranoside Application Note. Serva. Link

Sources

- 1. 29836-26-8,OG ,n-Octyl-β-D-glucopyranoside,OG CAS: 29836-26-8 [chemsynlab.com]

- 2. serva.de [serva.de]

- 3. mdpi.com [mdpi.com]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Critical Evaluation of Detergent Exchange Methodologies for Membrane Protein Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Octyl glucoside - Wikipedia [en.wikipedia.org]

- 9. Use of octyl beta-thioglucopyranoside in two-dimensional crystallization of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Reconstitution: A Guide to Octyl-beta-D-Glucopyranoside (OG) Mediated Liposomes

Abstract & Technical Rationale

This guide details the preparation of proteoliposomes using n-Octyl-beta-D-glucopyranoside (OG) .[1] Unlike aggressive detergents (e.g., SDS) or low-CMC detergents (e.g., Triton X-100), OG is a non-ionic detergent with a uniquely high Critical Micelle Concentration (CMC ~20–25 mM ; ~0.7% w/v).[1]

Why OG? The high CMC is the functional leverage point. It allows the detergent to be rapidly removed via dialysis. Because the monomer concentration in solution is high, the driving force for diffusion across the dialysis membrane is strong, facilitating a kinetic transition from mixed micelles to bilayer vesicles that is gentle enough to preserve the native conformation of sensitive membrane proteins.

The Mechanism: The "Three-Stage" Model

To master this protocol, one must understand the phase behavior described by Lichtenberg et al. (1983/2013). We are navigating a reversible path:

-

Solubilization (Forward): Lipid Bilayers

Saturation -

Reconstitution (Reverse - Our Goal): Mixed Micelles

Detergent Depletion

Critical Material Parameters

Before beginning, verify the physicochemical properties of your reagents.

| Parameter | Value / Specification | Impact on Protocol |

| Detergent | n-Octyl-beta-D-glucopyranoside (OG) | High purity (>98%) is required to avoid UV interference.[1] |

| MW | 292.37 g/mol | Small size facilitates rapid dialysis.[1] |

| CMC | ~23-25 mM (0.6–0.7% w/v) | Target Working Conc: Start >35 mM (1%) to ensure micellization. |

| Lipid | PC (DOPC, POPC) or mixtures | Phase Transition ( |

| Buffer | HEPES or PBS (pH 7.[1]4) | Avoid unstable pH; OG is stable but glycosidic bonds can hydrolyze at low pH.[1] |

Step-by-Step Protocol

Phase 1: Lipid Film Preparation

Objective: Create a homogenous lipid canvas free of organic solvents.

-

Aliquot Lipids: Dissolve lipids (e.g., DOPC) in Chloroform:Methanol (3:1 v/v) in a clean glass round-bottom flask or vial.

-

Target Mass: 5–10 mg of lipid.[1]

-

-

Nitrogen Drying: Evaporate the solvent under a gentle stream of nitrogen gas.[1][3] Rotate the vial to coat the walls evenly.

-

Vacuum Desiccation: Place the vial under high vacuum (lyophilizer or desiccator) for at least 2–4 hours (overnight is optimal).

-

Scientist's Note: Traces of chloroform can destabilize the final bilayer and interfere with protein insertion. Do not rush this step.

-

Phase 2: Solubilization (Formation of Mixed Micelles)

Objective: Dissolve lipids and proteins into a thermodynamically stable micellar state.

-

Prepare OG Buffer: Prepare a buffer solution containing 1.5% (w/v) OG (~50 mM). This is roughly

the CMC, ensuring the system is driven completely into the micellar phase. -

Hydration: Add the OG Buffer to the dried lipid film.

-

Volume: Target a final lipid concentration of 2–5 mg/mL.[1]

-

-

Agitation: Vortex vigorously until the solution is completely clear .

-

Protein Addition (Optional): Add your purified membrane protein to the mixed micelle solution.

-

Incubation: Incubate at Room Temperature (or

C if protein is unstable) for 30–60 minutes to allow lipid-detergent-protein equilibration.

-

Phase 3: Detergent Removal (Dialysis)

Objective: Controlled removal of OG to trigger spontaneous vesiculation.

-

Dialysis Setup: Pre-soak dialysis tubing (MWCO 12–14 kDa).

-

Why 12 kDa? OG (292 Da) passes freely; Lipids and Proteins are retained.[1]

-

-

Loading: Load the clear mixed micelle solution into the tubing. Secure with clips.[1]

-

External Buffer: Place tubing in a large volume of detergent-free buffer (Ratio 1:200 sample-to-buffer volume).[1]

-

The Kinetic Regime:

-

Hour 0-4: Rapid exit of free OG monomers.

-

Hour 4: Critical Point. As [OG] drops below CMC (~25 mM), the solution may turn slightly opalescent/cloudy. This is good. It signifies the "Vesicle Closure" event.

-

Exchange 1: Change external buffer after 4 hours.

-

Exchange 2: Change external buffer after 12 hours (Overnight).

-

Exchange 3: Final change (Total time 24–36 hours).

-

-

Harvest: Collect the liposome suspension.

Visualization of Workflows

Diagram 1: The Reconstitution Pathway

This diagram illustrates the structural transition from mixed micelles to stable liposomes as OG concentration decreases.

Caption: Logical flow from dry lipid film to stable proteoliposomes via OG-mediated dialysis.

Diagram 2: Troubleshooting Decision Tree

Use this logic to assess the quality of your preparation during the process.

Caption: Decision matrix for assessing solubilization efficiency before dialysis.

Characterization & Quality Control

Do not assume success based on visual appearance alone.[1] Validate using these methods:

| Method | Purpose | Expected Result |

| DLS (Dynamic Light Scattering) | Measure Hydrodynamic Radius ( | Monodisperse peak (PDI < 0.2). Size typically 100–200 nm for dialysis.[1] |

| Cryo-TEM | Visual Morphology | Unilamellar vesicles.[1] Confirm protein insertion (if large enough).[1] |

| Calcein Leakage Assay | Membrane Integrity | Low leakage indicates sealed vesicles.[1] |

| Detergent Quantification | Residual OG check | Colorimetric assay (phenol-sulfuric acid) to ensure <0.1 mM OG remains. |

References

-

Lichtenberg, D., Robson, R. J., & Dennis, E. A. (1983). Solubilization of phospholipids by detergents: Structural and kinetic aspects.[1][4] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes.

-

Avanti Polar Lipids. Liposome Preparation: Detergent Removal Method.[1] Technical Support Guides.

-

Rigaud, J. L., & Lévy, D. (2003). Reconstitution of membrane proteins into liposomes.[1] Methods in Enzymology.

-

PubChem. Octyl-beta-D-glucopyranoside Compound Summary. National Library of Medicine.[1] [1]

-

Seddon, A. M., Curnow, P., & Booth, P. J. (2004). Membrane proteins, lipids and detergents: not just a soap opera.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes.

Sources

Application Note: High-Fidelity Permeabilization of Paraformaldehyde-Fixed Cells Using Octyl-beta-D-glucopyranoside (OG)

[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge: The Permeabilization Paradox

In immunofluorescence (IF) and flow cytometry, researchers face a critical trade-off. To stain intracellular targets, the plasma membrane must be breached (permeabilized). However, the most common agents used for this—Triton X-100 and Tween-20 —are "harsh" detergents. They function by indiscriminately stripping lipids and denaturing proteins, often destroying the very epitopes (antigen binding sites) researchers seek to visualize. This is particularly catastrophic for:

-

Lipid Rafts: Cholesterol-rich microdomains are dissolved by Triton X-100.

-

Membrane Receptors: Multi-pass transmembrane proteins (e.g., GPCRs, Ion Channels) often lose their tertiary structure, rendering conformation-specific antibodies useless.

-

Surface/Cytosol Interface: Sub-membrane scaffolds can be washed away entirely.

The Solution: Octyl-beta-D-glucopyranoside (OG)

n-Octyl-beta-D-glucopyranoside (OG) is a non-ionic alkyl glucoside detergent.[1] Unlike Triton X-100, which forms large, persistent micelles, OG forms small, transient micelles and has a high Critical Micelle Concentration (CMC ~18-25 mM).

Why this matters:

-

Epitope Preservation: OG is sufficiently mild to retain native protein conformation, making it the standard in structural biology for membrane protein crystallization. This property translates directly to IF, preserving "3D" epitopes that harsh detergents destroy.

-

Tunable Porosity: At controlled concentrations (0.5% w/v), OG selectively extracts lipids to create access channels without total membrane solubilization.

-

Reversibility & Washability: Due to its high CMC, OG monomers are easily dialyzed or washed away, reducing background fluorescence caused by detergent-trapped antibodies.

Part 2: Decision Matrix & Comparative Analysis

Before proceeding, verify that OG is the correct reagent for your target.

Table 1: Detergent Selection Guide

| Feature | Triton X-100 | Saponin | Octyl-Glucoside (OG) |

| Type | Non-ionic, Harsh | Plant Glycoside, Mild | Non-ionic, Moderate/Mild |

| Mechanism | Solubilizes all lipids; strips membrane. | Sequesters cholesterol; forms pores.[2] | Extracts lipids; transient micelles. |

| Target Utility | Nuclear targets (Histones), Cytoskeletal. | Cytosolic antigens, ER.[3] | Membrane proteins, Lipid rafts, GPCRs. |

| Membrane Integrity | Destroyed. | Intact (Reversible). | Preserved (High Fidelity). |

| CMC | 0.24 mM (Low - hard to wash). | N/A (Complex mixture). | ~20-25 mM (High - easy to wash). |

| Protocol Note | Pulse (10 min). Wash out. | Must remain in buffer. | Best if kept in buffer. |

Workflow Decision Logic (Graphviz)

Figure 1: Decision matrix for detergent selection based on antigen localization and conformational sensitivity.

Part 3: Optimized Protocol

Reagent Preparation

Critical: OG is a solid powder. Unlike Triton (liquid), you must prepare it weight-by-volume (w/v).

-

Stock Solution (10% w/v): Dissolve 1.0 g of n-Octyl-beta-D-glucopyranoside (Sigma O8001 or equivalent) in 10 mL of deionized water (dH2O). Do not vortex vigorously; rock gently to dissolve to avoid excessive foaming. Store at 4°C.[4]

-

Working Buffer (0.5% w/v): Dilute Stock 1:20 into your base buffer (PBS).

Step-by-Step Methodology

Phase 1: Fixation[5]

-

Seed Cells: Grow cells on glass coverslips to 60-70% confluency.

-

Wash: Rinse 2x with warm PBS (+ Ca2+/Mg2+) to preserve adhesion.

-

Fix: Incubate in 4% Paraformaldehyde (PFA) (methanol-free preferred) for 10-15 minutes at Room Temperature (RT).

-

Note: Do not use Methanol fixation; it precipitates proteins and defeats the purpose of using mild OG.[6]

-

-

Wash: Rinse 3x with PBS (5 min each).

-

Quench (Optional but Recommended): Incubate in 50 mM NH4Cl or 100 mM Glycine in PBS for 10 min to quench free aldehyde groups. Rinse 2x with PBS.

Phase 2: Permeabilization & Blocking (The "Continuous" Method)

Scientific Insight: Unlike Triton X-100, which permanently strips the membrane, OG is most effective for conformation-sensitive targets when maintained in the buffer system to keep the epitope accessible but solvated.

-

Prepare Blocking/Perm Buffer:

-

Incubate: Apply Blocking/Perm Buffer to cells for 60 minutes at RT.

-

Mechanism:[6] The OG integrates into the bilayer, creating mixed micelles and channels for antibody entry without dissolving the scaffold.

-

Phase 3: Staining

-

Primary Antibody: Dilute primary antibody in Antibody Dilution Buffer (1x PBS + 1% BSA + 0.5% OG ).

-

Note: Keeping OG in this step ensures channels remain open.

-

-

Incubate: Overnight at 4°C (preferred for high affinity) or 1-2 hours at RT.

-

Wash: Rinse 3x with PBS (5 min each).

-

Note: You can remove OG from the wash buffer here to allow the membrane to partially "reseal" or stabilize, reducing background, unless the antibody has a very high off-rate.

-

-

Secondary Antibody: Dilute fluorophore-conjugated secondary in Antibody Dilution Buffer (can omit OG here if background is a concern, otherwise keep it at 0.1-0.5%).

-

Incubate: 1 hour at RT in the dark.

-

Final Wash: Rinse 3x with PBS.

-

Mount: Mount with DAPI-containing media (e.g., ProLong Gold).

Part 4: Molecular Mechanism & Troubleshooting

Mechanism of Action (Graphviz)

Figure 2: Step-wise mechanism of OG permeabilization. Note the transition to mixed micelles which stabilizes hydrophobic domains rather than destroying them.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Weak Signal (Intracellular) | Insufficient Permeabilization. | Increase OG to 0.8% or extend permeabilization time. Ensure OG is present in the Antibody Buffer. |

| High Background | Trapped Secondary Antibody. | OG micelles may trap fluorophores. Perform the secondary incubation without OG, or wash extensively (5x) after secondary. |

| Loss of Surface Marker | Concentration too high. | Lower OG to 0.1-0.2%. Even mild detergents can strip delicate surface sugars at high concentrations. |

| Nuclear Staining Absent | OG is too mild for nuclear envelope. | If you need both nuclear and membrane targets, use a "Dual Perm" protocol: 0.1% Triton (2 min) followed by OG block. |

Part 5: References

-

National Institutes of Health (NIH) / PubChem. Octyl beta-D-glucopyranoside Compound Summary (CMC and Physical Properties). [Link]

-

Addgene. Deep Dive: Fixing and Permeabilizing for Immunofluorescence. (Comparison of detergent mechanisms). [Link]

-

Goldenthal, K.L., et al. A new membrane permeabilization method for the detection of intracellular antigens by flow cytometry.[7] J Immunol Methods. (Validation of OG for preserving antigenicity). [Link]

Sources

- 1. lmovilea.expressions.syr.edu [lmovilea.expressions.syr.edu]

- 2. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]

- 3. researchgate.net [researchgate.net]

- 4. CST | Cell Signaling Technology [cellsignal.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. cpos.hku.hk [cpos.hku.hk]

- 7. A new membrane permeabilization method for the detection of intracellular antigens by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering Protein-Protein Interactions: A Guide to Using Octyl-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Gentle Touch in Unmasking Protein Alliances

In the intricate cellular landscape, the vast majority of biological processes are orchestrated by dynamic and often transient interactions between proteins. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular signaling, validating drug targets, and developing novel therapeutics. The study of these interactions, particularly those involving membrane-bound proteins, presents a significant challenge: extracting these delicate complexes from their native lipid environment without disrupting their native structure and associations. This is where the choice of detergent becomes a critical determinant of experimental success.

This guide provides a comprehensive overview and detailed protocols for utilizing n-Octyl-β-D-glucopyranoside (OG), a non-ionic detergent renowned for its gentle and effective solubilization of membrane proteins, making it an invaluable tool for the isolation and characterization of PPIs. As a Senior Application Scientist, this document is designed to not only provide step-by-step instructions but also to instill a deep understanding of the principles behind the protocols, empowering researchers to optimize their experiments and confidently interpret their results.

The Power of Octyl-beta-D-glucopyranoside: Why It's a Researcher's Ally

Octyl-beta-D-glucopyranoside stands out in the vast landscape of detergents due to a unique combination of physicochemical properties that make it particularly well-suited for the delicate task of studying PPIs.[1][2]

Key Advantages:

-

Mild, Non-Denaturing Nature: As a non-ionic detergent, OG is less likely to disrupt the intricate tertiary and quaternary structures of proteins, preserving the native conformations required for maintaining PPIs.[1]

-

High Critical Micelle Concentration (CMC): OG possesses a relatively high CMC, typically around 25 mM (0.73% w/v).[2] This is a significant advantage as it allows for the easy and efficient removal of the detergent from the protein sample by dialysis or diafiltration. This is crucial for downstream applications such as mass spectrometry or functional assays where the presence of detergents can be detrimental.

-

Effective Solubilization of Membrane Proteins: OG has demonstrated broad effectiveness in solubilizing a wide range of membrane proteins, a critical first step in making them accessible for interaction studies.[3]

-

Compatibility with Downstream Analysis: Its ease of removal and non-ionic character make it compatible with a variety of analytical techniques, including co-immunoprecipitation (co-IP), pull-down assays, and mass spectrometry.

Understanding the Mechanism: A Gentle Extraction

At concentrations below its CMC, OG partitions into the lipid bilayer, causing disorganization of the lipid packing.[4] As the concentration increases above the CMC, the detergent molecules form micelles that encapsulate the hydrophobic transmembrane domains of the proteins, effectively extracting them from the membrane while maintaining their soluble, and often functional, state. This process is crucial for preserving the integrity of protein complexes.

Quantitative Data Summary: Physicochemical Properties of Octyl-beta-D-glucopyranoside

| Property | Value | Significance for PPI Studies |

| Chemical Formula | C₁₄H₂₈O₆ | --- |

| Molecular Weight | 292.37 g/mol | Important for calculating molar concentrations. |

| Detergent Class | Non-ionic | Minimizes protein denaturation. |

| Critical Micelle Concentration (CMC) | ~25 mM (~0.73% w/v) | Facilitates easy removal by dialysis. |

| Aggregation Number | 27-100 | Influences the size of the detergent micelles. |

| Micelle Molecular Weight | ~8,000 - 29,000 Da | Affects the hydrodynamic properties of the solubilized protein complex. |

| Appearance | White to off-white crystalline powder | --- |

Experimental Protocols: A Step-by-Step Guide to Success

The following protocols are designed to be a robust starting point for researchers. However, as with any biochemical technique, optimization is key to achieving the best results for your specific protein of interest.

Protocol 1: Solubilization of Membrane Proteins for Co-Immunoprecipitation

This protocol outlines the initial and most critical step: the gentle extraction of your target protein and its interaction partners from the cell membrane.

Core Principle: The goal is to efficiently solubilize the membrane proteins while preserving the integrity of the protein complexes. The concentration of OG is kept just above its CMC to ensure effective solubilization without being excessively harsh.

-

Cells expressing the protein of interest

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Protease Inhibitor Cocktail

-

Octyl-beta-D-glucopyranoside (OG) stock solution (10% w/v in water)

-

Microcentrifuge and refrigerated centrifuge

-

Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media.

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer containing the desired final concentration of OG. A good starting point is 1% (w/v) OG . This is well above the CMC and generally effective for a wide range of membrane proteins.[3]

-

Expert Insight: The optimal OG concentration can vary depending on the specific protein and the lipid composition of the membrane. It is advisable to perform a titration of OG (e.g., 0.5%, 1%, 1.5%, 2%) to determine the lowest concentration that provides efficient solubilization of your target protein while minimizing the disruption of PPIs.

-

-

Incubation: Incubate the cell lysate on a rotator or rocker for 30-60 minutes at 4°C to allow for complete solubilization.

-

Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet insoluble cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane proteins. This is your starting material for the co-immunoprecipitation experiment.

Protocol 2: Co-Immunoprecipitation of Membrane Protein Complexes

This protocol details the steps for capturing your target protein and its interacting partners using a specific antibody.

Core Principle: This technique relies on the high specificity of an antibody for your "bait" protein to pull it out of the complex mixture of the cell lysate. Any proteins that are stably associated with the bait protein will be "co-precipitated".[5]

-

Solubilized membrane protein lysate (from Protocol 1)

-

Primary antibody specific to the "bait" protein

-

Isotype control antibody (e.g., normal IgG from the same species as the primary antibody)

-

Protein A/G magnetic beads or agarose resin

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) OG

-

Elution Buffer (e.g., 0.1 M Glycine-HCl pH 2.5, or SDS-PAGE sample buffer)

-

Microcentrifuge tubes and magnetic rack (for magnetic beads)

-

Pre-clearing the Lysate (Optional but Recommended): To reduce non-specific binding, add 20-30 µL of Protein A/G beads to 1 mg of your protein lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a fresh tube.

-

Antibody Incubation: Add the primary antibody (typically 1-5 µg) to the pre-cleared lysate. As a negative control, add an equivalent amount of the isotype control antibody to a separate aliquot of the lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Immunocomplex Capture: Add an appropriate amount of pre-washed Protein A/G beads to each tube. Incubate on a rotator for 1-2 hours at 4°C.

-

Washing: This is a critical step to remove non-specifically bound proteins.

-

Pellet the beads (using a magnetic rack or centrifugation).

-

Carefully remove the supernatant.

-

Resuspend the beads in 1 mL of ice-cold Wash Buffer.

-

Repeat the wash steps 3-5 times.

-

Expert Insight: The concentration of OG in the wash buffer is crucial. A lower concentration (e.g., 0.1%) helps to maintain the solubility of the membrane proteins while reducing non-specific hydrophobic interactions with the beads.

-

-

Elution: Elute the immunoprecipitated protein complexes from the beads.

-

For Mass Spectrometry: Use a non-denaturing elution buffer (e.g., a buffer with a low pH or a competitive peptide) to preserve the integrity of the complex.

-

For Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to denature and elute the proteins.

-

-

Analysis: Analyze the eluted proteins by Western blotting to confirm the presence of the bait and co-precipitated proteins, or by mass spectrometry to identify novel interaction partners.[6][7]

Visualizing the Workflow: Co-Immunoprecipitation of a Membrane Protein Complex

Caption: Workflow for isolating a membrane protein complex using OG.

Trustworthiness and Self-Validation: Building Confidence in Your Results

To ensure the scientific integrity of your findings, it is crucial to incorporate a series of controls into your experimental design. These controls will help you to validate your results and rule out potential artifacts.

-

Negative Controls:

-

Isotype Control: Using a non-specific antibody of the same isotype as your primary antibody will help you to identify proteins that bind non-specifically to the antibody or the beads.

-

Beads Only Control: Incubating the lysate with beads alone (without any antibody) will reveal proteins that have an affinity for the beads themselves.

-

-

Positive Controls:

-

Input Control: A small fraction of the initial cell lysate should be saved and run on the Western blot alongside your eluted samples. This confirms that your bait and potential prey proteins are expressed in the cells.

-

Known Interaction: If a known interaction partner of your bait protein exists, probing for this protein in your co-IP eluate can serve as a positive control for the entire workflow.

-

-

Validation of Novel Interactions:

-

Reverse Co-IP: To confirm a newly identified interaction, perform a reciprocal co-IP where you use an antibody against the putative "prey" protein to pull down the "bait" protein.

-

Orthogonal Methods: Validate your findings using an independent technique, such as a pull-down assay with a purified recombinant protein or an in-cell proximity ligation assay (PLA).

-

Troubleshooting and Field-Proven Insights

Even with a well-designed protocol, challenges can arise. Here are some common issues and expert recommendations:

| Problem | Possible Cause | Recommended Solution |

| Low yield of bait protein | Inefficient solubilization. | Optimize the OG concentration. Consider trying a different mild non-ionic detergent in parallel. |

| Antibody not suitable for IP. | Use an antibody that has been validated for immunoprecipitation. | |

| High background/non-specific binding | Insufficient washing. | Increase the number of washes and/or the stringency of the wash buffer (e.g., slightly increase the salt concentration). |

| Non-specific binding to beads or antibody. | Perform pre-clearing of the lysate. Use an isotype control antibody. | |

| No co-precipitation of prey protein | Interaction is weak or transient. | Consider using a cross-linking agent (e.g., formaldehyde or DSP) to stabilize the interaction before lysis. |

| Interaction is disrupted by the detergent. | While OG is mild, it can still disrupt some sensitive interactions. Try a different mild detergent or perform a detergent screen. | |

| OG interferes with antibody-antigen binding. | This is a known, though not universal, issue. If you suspect this, try performing the co-IP with a different mild detergent (e.g., digitonin or lauryl maltoside neopentyl glycol) and compare the results.[3] | |

| Co-precipitated protein is a common contaminant | Protein is a known "sticky" protein (e.g., chaperones, cytoskeletal proteins). | Stringent washing and the use of proper negative controls are essential for distinguishing true interactors from common contaminants. |

Conclusion: Empowering Your Research with a Gentle Approach

Octyl-beta-D-glucopyranoside is a powerful and versatile tool in the arsenal of any researcher studying protein-protein interactions, especially those involving the challenging class of membrane proteins. Its mild, non-denaturing properties and high CMC provide a significant advantage in preserving the integrity of protein complexes and facilitating their analysis. By understanding the principles behind its use and diligently applying the detailed protocols and validation strategies outlined in this guide, researchers can confidently unravel the intricate networks of protein alliances that govern cellular life, paving the way for new discoveries in basic science and drug development.

References

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Retrieved from [Link]

-

Bitesize Bio. (2022, February 2). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from [Link]

-

Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP): The Complete Guide. Retrieved from [Link]

- Morandat, S., & El Kirat, K. (2006). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-184.

- Chen, Y. J., et al. (2018). Impact of Detergents on Membrane Protein Complex Isolation. Journal of Proteome Research, 17(3), 1195-1203.

- Tsuchiya, T., & Takeda, K. (1982). Use of n-octyl-beta-D-thioglucoside, a new nonionic detergent, for solubilization and reconstitution of membrane proteins. Journal of Biochemistry, 92(3), 843-846.

- Wang, Y., et al. (2005). Studies on the interaction between n-octyl-β-d-glucopyranoside and bovine serum albumin. Journal of Dispersion Science and Technology, 26(6), 765-770.

- Morandat, S., et al. (2007). Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy. Colloids and Surfaces B: Biointerfaces, 55(2), 179-184.

- Lorber, B., et al. (1990). Recovery of octyl beta-glucoside from detergent/protein mixtures. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1040(1), 133-136.

- Dale, C. K., et al. (2004). The influence of octyl β-D-glucopyranoside on cell lysis induced by ultrasonic cavitation. Ultrasound in Medicine & Biology, 30(5), 657-663.

- Heerklotz, H., & Seelig, J. (1998). Octyl-beta-D-glucopyranoside partitioning into lipid bilayers: thermodynamics of binding and structural changes of the bilayer. Biophysical Journal, 75(4), 1837-1847.

- Arachea, B. T., et al. (2012). Detergent selection for enhanced extraction of membrane proteins.

-

MetwareBio. (n.d.). Protein-Protein Interaction Methods: A Complete Guide for Researchers. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Solubilization of supported lipid membranes by octyl glucoside observed by time-lapse atomic force microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Detergents on Membrane Protein Complex Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Co-immunoprecipitation for identifying protein–protein interaction on lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 7. Mass Spectrometry of Intact Membrane Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Common issues with octyl-beta-D-glucopyranoside interfering with downstream assays.

Topic: Mitigating Interference of Octyl-beta-D-glucopyranoside in Downstream Assays Audience: Protein Chemists, Structural Biologists, and Assay Developers Reference ID: TS-OG-2025-V1

Introduction: The Double-Edged Sword of High-CMC Detergents

Octyl-beta-D-glucopyranoside (OG) is a non-ionic detergent widely favored for membrane protein solubilization due to its well-defined structure and high Critical Micelle Concentration (CMC ~20–25 mM; ~0.7%). While its high CMC facilitates easy removal via dialysis, residual OG frequently compromises downstream applications ranging from colorimetric quantification to mass spectrometry.[1]

This guide addresses the specific mechanisms of OG interference and provides validated protocols for remediation.

Module 1: Protein Quantification Interference

Q: Why does OG cause false positives in my Bradford assay but not BCA?

Technical Insight: The interference mechanism depends on the chemistry of the assay dye.[1]

-

Bradford Assay (Coomassie Blue): This assay relies on the shift of Coomassie Brilliant Blue G-250 from red to blue upon binding to protein arginine and hydrophobic residues. OG micelles, which form at concentrations >0.7%, present a hydrophobic environment that mimics protein structures.[1] The dye binds to these micelles, triggering a blue shift and resulting in significant background noise or false-positive readings.[1]

-

BCA Assay (Bicinchoninic Acid): This assay depends on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds (biuret reaction) in an alkaline environment.[1] As a non-ionic detergent without reducing groups (unlike DTT or mercaptoethanol), OG does not chemically reduce copper.[1] Therefore, it is compatible at much higher concentrations.[1]

Quick Reference: OG Compatibility Limits

| Assay Type | Mechanism | OG Compatibility Limit | Recommendation |

| Bradford | Dye-Binding (Coomassie) | < 0.1% - 0.5% | Avoid. If necessary, use detergent-compatible kits. |

| BCA | Copper Reduction | Up to 5.0% | Preferred. Robust against non-ionic detergents.[1] |

| Lowry | Copper Reduction + Folin | Up to 0.5% | Moderate interference; precipitates can form.[1] |

| UV (280 nm) | Tryptophan/Tyrosine Abs | Variable | Caution. Micelles scatter light; impurities absorb UV.[1] |

Protocol: Validating Assay Compatibility

If you must use a specific assay with OG, perform a "Spike-and-Recover" test:

-

Prepare a protein standard curve in water .[1]

-

Prepare a duplicate standard curve in the exact buffer + OG concentration of your samples.[1]

-

Compare the slopes.[1] A deviation >10% indicates significant interference.[1]

Module 2: Enzymatic & Functional Assay Interference

Q: My glycosidase assay shows zero activity in the presence of OG. Is the enzyme denatured?

Root Cause Analysis: It is likely competitive inhibition , not denaturation.[1] OG is a beta-glucoside mimic.[1]

-

Mechanism: Enzymes that process glucose derivatives (e.g., beta-glucosidases, glucocerebrosidases) recognize the glucose headgroup of OG. The detergent occupies the active site, effectively acting as a competitive inhibitor (

values can be in the mM range).[1] -

Transporters: Na⁺-dependent glucose cotransporters (SGLT) are also competitively inhibited by OG.[1]

Visualization: Mechanism of Interference

Figure 1: Mechanistic pathways of OG interference in enzymatic assays (competitive inhibition) and mass spectrometry (ion suppression).

Module 3: Mass Spectrometry & Structural Biology

Q: Can I inject OG-containing samples directly into LC-MS?

Verdict: NO. While OG is often cited as "easier to remove" than Triton X-100, it is not MS-compatible for direct injection.[1]

-

Ion Suppression: In Electrospray Ionization (ESI), OG molecules compete with peptides for surface charge and space on the evaporating droplets.[1] Because OG is present at mM concentrations (vs. fM/pM peptides), it dominates the ionization process, suppressing peptide signals.[1]

-

Adduct Formation: High concentrations of detergent can form adducts that complicate spectral analysis.[1]

Q: How does OG affect protein crystallization?

OG is a standard detergent for crystallizing membrane proteins, but excess micelles are problematic.[1]

-

Phase Separation: At concentrations far above the CMC, OG can induce phase separation, preventing crystal lattice formation.[1]

-

Screening: If your protein was purified with 2% OG, but the crystallization drop dilutes it to 0.8% (still >CMC), you may have empty micelles interfering with protein-protein contacts.

-

Remediation: Use Dynamic Light Scattering (DLS) to ensure a monodisperse peak corresponding to the protein-detergent complex (PDC) and not a separate micelle peak.

Module 4: Removal & Remediation Strategies

Q: What is the most efficient way to remove OG?

The "High CMC" Advantage: Unlike Triton X-100 (CMC ~0.2 mM) or Tween 20 (CMC ~0.06 mM), OG has a CMC of ~25 mM.[1] This means monomeric OG exists in equilibrium at high concentrations, allowing it to pass freely through dialysis membranes.[1]

Decision Tree: Choosing a Removal Method

Figure 2: Strategic decision tree for selecting the optimal OG removal method based on sample volume and downstream application.

Protocol: High-Efficiency Dialysis for OG Removal

Objective: Reduce OG concentration below 0.1% for MS or Bradford analysis.

-

Selection of Membrane: Use a dialysis cassette with a Molecular Weight Cut-Off (MWCO) significantly below the micelle size but above the monomer size (292 Da).[1]

-

Buffer Volume: Use a buffer-to-sample ratio of at least 200:1 .

-

Kinetics:

-

Validation: Check final wash buffer surface tension (simple shake test) or run a blank BCA assay on the dialysate to confirm removal.

References

-

Thermo Fisher Scientific. Detergent Removal from Protein Samples.[1] Retrieved from

-

Santa Cruz Biotechnology. BCA Protein Assay Protocol & Compatibility Chart.[1] Retrieved from

-

Koepsell, H., et al. (1990).[1] 1-O-n-Octyl-beta-D-glucopyranoside as a competitive inhibitor of Na+-dependent D-glucose cotransporter.[2] PubMed.[1] Retrieved from

-

AAT Bioquest. What interferes with BCA assays? Retrieved from

-

Colorado State University. Detergents and Mass Spectrometry Compatibility Guide. Retrieved from

Sources

Troubleshooting protein aggregation during solubilization with octyl-beta-D-glucopyranoside.

Executive Summary & Diagnostic Matrix